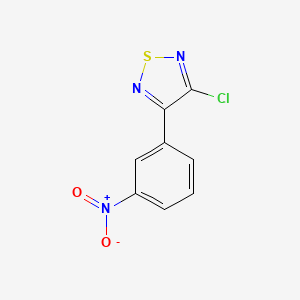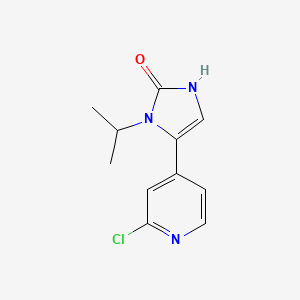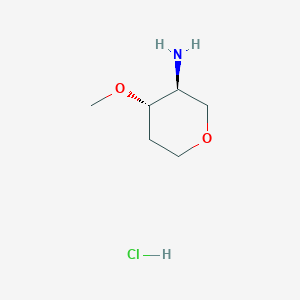
4-Bromo-3-(methylsulfonyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(metilsulfonil)-1H-indazol es un compuesto orgánico que pertenece a la clase de los indazoles. Los indazoles son compuestos bicíclicos que consisten en un anillo de benceno fusionado a un anillo de pirazol. La presencia de un átomo de bromo y un grupo metilsulfonil en el anillo de indazol hace que este compuesto sea particularmente interesante para diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Bromo-3-(metilsulfonil)-1H-indazol normalmente implica la bromación de 3-(metilsulfonil)-1H-indazol. Esto se puede lograr utilizando bromo o N-bromosuccinimida (NBS) como agente de bromación en condiciones controladas. La reacción se lleva a cabo normalmente en un disolvente inerte como diclorometano o cloroformo a temperatura ambiente.
Métodos de producción industrial
La producción industrial de 4-Bromo-3-(metilsulfonil)-1H-indazol puede implicar una síntesis de varios pasos a partir de materiales de partida disponibles comercialmente. El proceso incluye la preparación de 3-(metilsulfonil)-1H-indazol seguida de bromación. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Bromo-3-(metilsulfonil)-1H-indazol experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas o tioles.
Reacciones de oxidación: El grupo metilsulfonil se puede oxidar a una sulfona o sulfóxido.
Reacciones de reducción: El átomo de bromo se puede reducir a un átomo de hidrógeno utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Bromación: N-bromosuccinimida (NBS) en diclorometano.
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter.
Productos principales formados
Sustitución: Formación de derivados de 3-(metilsulfonil)-1H-indazol.
Oxidación: Formación de derivados de sulfona o sulfóxido.
Reducción: Formación de 3-(metilsulfonil)-1H-indazol.
Aplicaciones Científicas De Investigación
4-Bromo-3-(metilsulfonil)-1H-indazol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto guía para el desarrollo de fármacos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-3-(metilsulfonil)-1H-indazol implica su interacción con dianas moleculares específicas. El átomo de bromo y el grupo metilsulfonil juegan un papel crucial en su afinidad de unión y actividad. El compuesto puede interactuar con enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Se requieren estudios detallados para dilucidar las dianas y vías moleculares exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-1H-indazol: Carece del grupo metilsulfonil, lo que lo hace menos polar.
3-(Metilsulfonil)-1H-indazol: Carece del átomo de bromo, lo que afecta su reactividad.
4-Cloro-3-(metilsulfonil)-1H-indazol: Estructura similar pero con un átomo de cloro en lugar de bromo.
Singularidad
4-Bromo-3-(metilsulfonil)-1H-indazol es único debido a la presencia tanto del átomo de bromo como del grupo metilsulfonil. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H7BrN2O2S |
|---|---|
Peso molecular |
275.12 g/mol |
Nombre IUPAC |
4-bromo-3-methylsulfonyl-2H-indazole |
InChI |
InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) |
Clave InChI |
FCXXNIPRGFTCFZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2C(=NN1)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)









